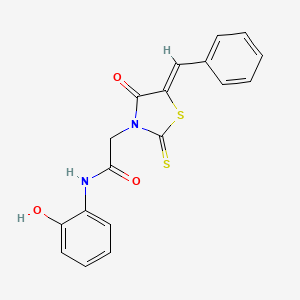

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c21-14-9-5-4-8-13(14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-6-2-1-3-7-12/h1-10,21H,11H2,(H,19,22)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEMCOIEMCYYKA-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₂H₉N₃O₃S₂

- Molecular Weight : 279.33 g/mol

- CAS Number : 1151944-57-8

Synthesis

The synthesis of this compound typically involves the condensation of 2-thioxothiazolidin-4-one with benzaldehyde and subsequent reaction with N-(2-hydroxyphenyl)acetamide. The reaction is generally facilitated under reflux conditions using catalysts like piperidine or acetic acid to enhance yield and purity.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, including those similar to this compound, the compounds demonstrated moderate to good activity against a range of bacteria, including Gram-positive and Gram-negative strains. Minimum inhibitory concentrations (MICs) were reported in the range of 100–400 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 200 |

| B | Escherichia coli | 300 |

| C | Pseudomonas aeruginosa | 400 |

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies showed that derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like celecoxib, indicating potent inhibition of prostaglandin synthesis . The mechanism involves blocking the active site of COX enzymes, preventing substrate access.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound was evaluated in various cancer cell lines, showing cytotoxic effects that are dose-dependent. The proposed mechanism includes induction of apoptosis and modulation of cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazolidinone derivatives revealed that compounds similar to (Z)-2-(5-benzylidene...) displayed significant antibacterial activity against clinical isolates of E. coli and S. aureus, comparable to conventional antibiotics.

- Inflammation Models : In animal models of inflammation, the compound demonstrated reduced edema and inflammatory markers, supporting its potential use in treating inflammatory diseases.

- Cancer Cell Lines : In a comparative study involving several thiazolidinone derivatives, (Z)-2-(5-benzylidene...) showed promising results in inhibiting proliferation in breast cancer cell lines, suggesting further exploration for cancer therapy.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising antimicrobial , antifungal , and anticancer properties. Research has demonstrated that it can inhibit the growth of various pathogens and cancer cell lines. For instance, studies have reported that derivatives of this compound show significant activity against resistant strains of bacteria, making them potential candidates for drug development.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer efficacy of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, showcasing its potential as a lead compound for further development in oncology .

Materials Science

In materials science, this compound is explored for its unique properties that can be utilized in developing new materials with specific functionalities. Its structure allows for modifications that enhance properties such as conductivity , fluorescence , and catalytic activity .

Application Example: Sensor Development

Researchers have investigated the use of this compound in sensor technologies due to its ability to interact with various analytes. The incorporation of this compound into polymer matrices has shown improved sensitivity and selectivity in detecting environmental pollutants.

Chemical Manufacturing

In industrial settings, the compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides |

| Reduction | Sodium borohydride | Thiols |

| Substitution | Alkyl halides | Functionalized derivatives |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are a versatile class of compounds with diverse pharmacological profiles. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues and Their Key Features

Q & A

Q. What are the standard synthetic routes for (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of a thiazolidine derivative (e.g., rhodanine-3-acetic acid) with benzaldehyde under acidic or basic conditions. Catalysts like piperidine or acetic acid are used to facilitate benzylidene moiety formation . Reaction monitoring via TLC (e.g., hexane:ethyl acetate 9:1) ensures completion, followed by purification via recrystallization or chromatography . Basic optimization includes adjusting solvent systems (e.g., toluene/water mixtures) and reflux temperatures .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the Z-configuration of the benzylidene group and acetamide linkage. IR spectroscopy verifies functional groups (e.g., C=O, N-H). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening includes antioxidant assays (e.g., DPPH radical scavenging), cytotoxicity studies (MTT assay on cancer cell lines), and enzyme inhibition tests (e.g., COX-2 or α-glucosidase). These leverage the compound’s thiazolidinone core, known for interacting with redox-active biological targets .

Advanced Research Questions

Q. How can microwave-assisted synthesis or solvent-free methods improve yield and sustainability?

Microwave irradiation reduces reaction time (from hours to minutes) and enhances regioselectivity by promoting uniform heating. Solvent-free conditions minimize environmental impact and simplify purification. For example, highlights microwave methods for analogous thiazolidinones, achieving >80% yield with reduced byproducts .

Q. What strategies address contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies may arise from assay conditions (e.g., pH, concentration) or cell-type specificity. Dose-response studies and mechanistic assays (e.g., ROS quantification) clarify context-dependent behavior. Cross-validation using orthogonal methods (e.g., in vivo models vs. cell-free systems) is critical .

Q. How can computational modeling predict structure-activity relationships (SAR) for target optimization?

Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like tubulin or kinases. DFT calculations predict electronic properties influencing reactivity. MD simulations assess stability of ligand-target complexes. used such approaches to design microtubule-disrupting analogs .

Q. What experimental designs are optimal for elucidating the mechanism of action in complex biological systems?

Use CRISPR-edited cell lines to validate target engagement (e.g., knockout models). Pharmacodynamic studies (e.g., Western blotting for pathway markers) track downstream effects. Competitive binding assays (SPR or ITC) quantify affinity for suspected targets .

Q. How do structural modifications (e.g., fluorination or methoxy substitution) alter pharmacokinetic properties?

Introduce electron-withdrawing groups (e.g., -F) to enhance metabolic stability. LogP measurements and PAMPA assays assess lipophilicity and membrane permeability. demonstrates that 4-fluorobenzylidene analogs exhibit improved bioavailability .

Q. What protocols ensure reproducibility in toxicity studies across preclinical models?

Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test). Chronic toxicity studies in Wistar rats (e.g., 90-day exposure) require strict adherence to dosing schedules and histopathological analysis .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Microwave-Assisted Optimization

| Parameter | Standard Method | Microwave-Optimized |

|---|---|---|

| Reaction Time | 6–8 hours | 20–30 minutes |

| Solvent | Toluene/water | Solvent-free |

| Yield | 60–70% | 80–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.